molecular formula C13H17NO3 B12899912 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide CAS No. 62593-66-2

2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide

Cat. No.: B12899912
CAS No.: 62593-66-2
M. Wt: 235.28 g/mol
InChI Key: VLQBDZHWJMXPCD-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide is a synthetic organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This chemical entity is an acetamide derivative, characterized by an N-phenyl group and a (oxolan-2-yl)methoxy side chain. The oxolane (tetrahydrofuran) ring is a common feature in medicinal chemistry, often used to influence the compound's physicochemical properties and pharmacokinetics. Acetamide derivatives similar to this compound are frequently investigated in pharmaceutical research for their biological activities. For instance, structurally related compounds featuring acetamide scaffolds and tetrahydrofuran moieties have been patented and studied for potential therapeutic applications, including treatments for conditions such as cancer, osteoporosis, and cardiovascular diseases . The presence of the tetrahydrofuran ring can enhance solubility and bioavailability, making it a valuable structural component in drug discovery. This product is intended For Research Use Only . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or human use. Researchers are responsible for verifying the suitability of this compound for their specific experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62593-66-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-phenylacetamide

InChI

InChI=1S/C13H17NO3/c15-13(14-11-5-2-1-3-6-11)10-16-9-12-7-4-8-17-12/h1-3,5-6,12H,4,7-10H2,(H,14,15)

InChI Key

VLQBDZHWJMXPCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthetic Analysis and Strategic Planning for the Synthesis of 2 Oxolan 2 Yl Methoxy N Phenylacetamide

Deconstruction Pathways: Identification of Key Disconnections and Target Synthons

Retrosynthetic analysis of 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide involves breaking the molecule at its most strategic bonds to identify plausible synthetic routes. The two primary disconnections for this target molecule are the amide bond and the ether linkage.

Amide Bond Disconnection (C-N bond):

This disconnection breaks the bond between the carbonyl carbon and the nitrogen atom of the aniline (B41778) moiety. This is a common and reliable disconnection as amide bonds are frequently formed through the coupling of a carboxylic acid derivative and an amine.

Target Molecule: this compound

Disconnection: Amide C-N bond

Synthons: This leads to two synthons: an acyl cation synthon and an anilide anion synthon.

Synthetic Equivalents: The acyl cation can be represented by 2-[(oxolan-2-yl)methoxy]acetyl chloride or the corresponding carboxylic acid, 2-[(oxolan-2-yl)methoxy]acetic acid. The anilide anion is equivalent to aniline.

Ether Bond Disconnection (C-O bond):

This disconnection cleaves the ether linkage between the acetamide (B32628) side chain and the oxolane ring. This approach is based on the well-established Williamson ether synthesis.

Target Molecule: this compound

Disconnection: Ether C-O bond

Synthons: This disconnection generates an alkoxide synthon derived from 2-hydroxy-N-phenylacetamide and a carbocation synthon derived from (oxolan-2-yl)methanol.

Synthetic Equivalents: The alkoxide synthon's real-world equivalent is 2-hydroxy-N-phenylacetamide. The carbocation synthon can be generated from a leaving group-activated (oxolan-2-yl)methanol, such as (oxolan-2-yl)methyl tosylate or (oxolan-2-yl)methyl bromide.

A third potential disconnection exists at the C-O bond within the oxolane ring itself; however, this would involve a more complex ring-opening and subsequent reformation, making it a less favorable initial strategy compared to the amide or ether disconnections.

DisconnectionBond CleavedSynthonsSynthetic Equivalents
Amide DisconnectionCarbonyl-NitrogenAcyl cation, Anilide anion2-[(Oxolan-2-yl)methoxy]acetic acid/acyl chloride, Aniline
Ether DisconnectionSide chain-OxygenAlkoxide, Carbocation2-Hydroxy-N-phenylacetamide, (Oxolan-2-yl)methyl halide/tosylate

Assessment of Complementary Protecting Group Strategies and Their Application

In the proposed synthetic routes, the use of protecting groups is not strictly necessary if the order of reactions is carefully planned. However, in more complex scenarios or if side reactions become problematic, protecting groups can be invaluable. jocpr.com

For the ether synthesis pathway, the hydroxyl group of 2-hydroxy-N-phenylacetamide is the reactive site and does not require protection as it is intended to react. Similarly, in the amide formation pathway, the amine group of aniline and the carboxylic acid group of 2-[(oxolan-2-yl)methoxy]acetic acid are the desired reactive centers.

Should a situation arise where one functional group interferes with a desired transformation, appropriate protecting groups could be employed. For instance, if a different part of the molecule required a reaction that was sensitive to the N-H bond of the amide, a protecting group like a Boc (tert-butyloxycarbonyl) group could be temporarily installed. The choice of a protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal. jocpr.com

Elaboration of Multi-Step Synthetic Sequences: Comparative Analysis of Linear and Convergent Approaches

Based on the disconnections identified, both linear and convergent synthetic sequences can be devised for the preparation of this compound.

Linear Synthesis:

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear approach for the target molecule would be:

Step 1: Etherification. (Oxolan-2-yl)methanol is reacted with a protected haloacetic acid (e.g., tert-butyl bromoacetate) in the presence of a base like sodium hydride to form the ether linkage.

Step 2: Deprotection. The protecting group on the carboxylic acid is removed. For a tert-butyl ester, this is typically achieved with trifluoroacetic acid.

Step 3: Amide Formation. The resulting carboxylic acid, 2-[(oxolan-2-yl)methoxy]acetic acid, is then coupled with aniline using a standard coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to its more reactive acyl chloride.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For this compound, a convergent approach would proceed as follows:

Fragment A Synthesis: Aniline is reacted with 2-chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This reaction is analogous to syntheses of similar N-phenylacetamide derivatives. nih.govnih.gov

Fragment B Preparation: (Oxolan-2-yl)methanol is commercially available.

Final Coupling Step: The sodium salt of (oxolan-2-yl)methanol (prepared by reacting with a base like sodium hydride) is reacted with 2-chloro-N-phenylacetamide in a Williamson ether synthesis to form the final product. A similar ether synthesis is described in the literature where a hydroxyl compound is reacted with a halo-derivative in the presence of a base. prepchem.com

ApproachAdvantagesDisadvantages
Linear Synthesis Conceptually simple to plan.Overall yield can be low due to the multiplicative nature of step-wise yields. A failure in a late stage leads to the loss of more valuable material.
Convergent Synthesis Generally higher overall yields. Allows for the efficient synthesis of fragments in parallel. A failure in one branch does not waste the other fragment.May require more complex starting materials for the fragments. The final coupling step can be challenging.

For the synthesis of this compound, the convergent approach appears more efficient as it involves the coupling of two readily prepared fragments in a high-yielding final step.

Synthetic Methodologies for the Preparation of 2 Oxolan 2 Yl Methoxy N Phenylacetamide and Key Intermediates

Construction of the Oxolane Moiety: Precision in Stereochemical Control

The tetrahydrofuran (B95107) (THF) ring, or oxolane, is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. nsf.govnih.govnih.govnih.gov Its synthesis, particularly with stereochemical control at the 2-position, is a critical first stage in assembling the target molecule. The primary precursor from this stage is typically a stereochemically defined 2-substituted oxolane, such as (oxolan-2-yl)methanol. nih.gov

Enantioselective and Diastereoselective Synthesis of 2-Substituted Oxolanes

Achieving high stereoselectivity in the synthesis of substituted tetrahydrofurans is a significant challenge that has been addressed through various advanced methodologies. nih.gov The control of stereochemistry is paramount as the biological activity of the final compound can be highly dependent on the specific configuration of its chiral centers.

Diastereoselective approaches often rely on cyclization reactions of carefully designed acyclic precursors. For instance, the reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.stresearchgate.net In this method, the initial addition of the carbanion to the aldehyde is a reversible and non-diastereoselective step, but the subsequent intramolecular Sₙ2 cyclization is rate-determining and proceeds with high selectivity, inverting the configuration of the epoxide's stereocenter. sci-hub.st Palladium-catalyzed oxidative cyclization of alkenols is another powerful technique, though achieving high diastereoselectivity can be challenging due to the similar energies of competing transition states. nih.gov However, recent developments have shown that introducing a hydrogen-bond acceptor into the substrate can enforce conformational constraints, leading to enhanced diastereoselectivity through an anti-oxypalladation pathway. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of the desired 2-substituted oxolane. This can be achieved using chiral catalysts or by starting from a chiral pool. For example, Rhodium-catalyzed intramolecular cyclopropanation of specific α-alkyl-α-diazoesters can produce bicyclobutanes, which are precursors to other cyclic systems, with high enantiomeric excess (ee), often exceeding 90%. nih.gov While not a direct synthesis of THF, these principles of using chiral ligands (like N-imido-tert-leucinate ligands for Rhodium catalysts) to control the stereochemical outcome are broadly applicable. nih.gov Another strategy involves the kinetic resolution of a racemic intermediate, such as the hydrolysis of a racemic epoxide using a Jacobsen catalyst to yield an optically pure epoxy-alcohol for subsequent cyclization. sci-hub.st

Cyclization Strategies for the Formation of the Tetrahydrofuran Ring System

The formation of the five-membered tetrahydrofuran ring is the cornerstone of this initial phase. A variety of cyclization strategies have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and selectivity. nsf.gov

Intramolecular C–O bond formation is a common and effective strategy. nih.gov This can be achieved through several pathways:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol, where an alkoxide intramolecularly displaces a halide.

Acid-Catalyzed Cyclization: The treatment of certain diols or epoxy-alcohols with acid can promote cyclization. For example, a 1,4-diketone can be reduced to a 1,4-diol, which then undergoes diastereoselective cycloetherification under Sₙ1 conditions promoted by a Lewis acid like BF₃. rsc.org

Metal-Catalyzed Cyclizations: Transition metals are widely used to catalyze the formation of THF rings. Palladium-catalyzed processes, such as the oxidative cyclization of alkenols or the reaction of vinylic oxiranes with olefins, are particularly effective. nsf.govnih.gov Copper-catalyzed ring-opening cyclization of hydroxycyclopropanols represents a novel method where a strained C-C bond is cleaved and a new Csp³–O bond is formed. nih.gov Iron-catalyzed reductive cyclization of O-tethered 1,6-enynes also provides a route to tetrahydrofuran derivatives. organic-chemistry.org

Radical Cyclizations: Radical reactions offer an alternative pathway. For instance, β-hydroxyalkyl aryl chalcogenides can undergo carbonylation and reductive cyclization to form tetrahydrofuran-3-ones, which can be further modified. acs.org

The choice of method depends on the available starting materials and the desired substitution pattern on the THF ring.

Table 1: Comparison of Selected Cyclization Strategies for Tetrahydrofuran Synthesis

Establishment of the Ether Linkage: Optimization of O-Alkylation and Related Coupling Reactions

Once the key intermediate, (oxolan-2-yl)methanol, is prepared, the next crucial step is the formation of the ether linkage. This is typically accomplished via an O-alkylation reaction, most commonly the Williamson ether synthesis. This reaction involves the coupling of an alcohol with an organohalide in the presence of a base.

In the context of synthesizing 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide , the reaction would occur between (oxolan-2-yl)methanol and a suitable N-phenylacetamide derivative bearing a leaving group, such as 2-chloro-N-phenylacetamide or 2-bromo-N-phenylacetamide . The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then displaces the halide from the acetamide (B32628) derivative in an Sₙ2 reaction.

Optimization of this step involves the careful selection of the base, solvent, and reaction temperature to maximize yield and minimize side reactions.

Base Selection: A variety of bases can be used, ranging from strong bases like sodium hydride (NaH), which irreversibly deprotonates the alcohol, to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.

Solvent Choice: The solvent must be able to dissolve the reactants and should be inert under the reaction conditions. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (THF) are commonly employed as they can solvate the cation of the alkoxide salt, leaving a highly reactive "naked" alkoxide nucleophile.

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, particularly if a sterically hindered substrate or a strong, bulky base is used.

Phase-transfer catalysis can also be employed to facilitate the reaction between a water-soluble component and an organic-soluble component, enhancing reaction efficiency.

Table 2: Typical Conditions for Williamson Ether Synthesis

Assembly of the N-Phenylacetamide Core: Advanced Amide Bond Forming Methodologies

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. nih.gov For the synthesis of This compound , this involves creating a linkage between an aniline (B41778) (or a substituted aniline) and a carboxylic acid derivative, specifically 2-[(oxolan-2-yl)methoxy]acetic acid .

While the reaction of a carboxylic acid directly with an amine requires high temperatures and is often inefficient, numerous advanced methodologies have been developed to facilitate this transformation under milder conditions. khanacademy.org

Activated Carboxylic Acid Derivatives: The most common approach involves converting the carboxylic acid into a more reactive species.

Acyl Chlorides: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride readily reacts with aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. khanacademy.org

Acid Anhydrides: Mixed or symmetrical anhydrides can also be used as activated intermediates.

Coupling Reagents: A wide array of coupling reagents has been developed to promote amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and racemization.

Biocatalytic Methods: Enzymatic approaches are gaining traction as environmentally benign alternatives. nih.govrsc.org Lipases and proteases can catalyze amide bond formation, often with high selectivity and under mild, aqueous conditions. For example, Penicillin G Acylase (PGA) has been used for the kinetic resolution of amines via acylation. rsc.org Chemoenzymatic methods, combining enzymatic activation of an amino acid (or its derivative) with chemical nucleophilic substitution, also represent a promising strategy. nih.gov

The synthesis of the N-phenylacetamide core itself, such as 2-chloro-N-phenylacetamide , is typically achieved by reacting aniline with chloroacetyl chloride. researchgate.net

Development and Refinement of Optimized Reaction Conditions and Downstream Purification Protocols

Key parameters for optimization include:

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst without sacrificing yield or selectivity is crucial for both economic and environmental reasons.

Temperature and Reaction Time: As seen in the enantioselective synthesis of oxolanes, low temperatures can be critical for suppressing side reactions and enhancing selectivity. nih.gov Each step must be monitored to determine the optimal balance between reaction completion and the formation of degradation products.

Solvent and Reagent Choice: The choice of solvent can dramatically affect solubility, reaction rates, and even the reaction pathway. The selection of reagents, such as the base in the O-alkylation or the coupling agent in the amidation, directly impacts the outcome.

Downstream purification is essential for isolating the product in high purity. Standard laboratory and industrial techniques include:

Extraction: Used to separate the product from reaction byproducts, unreacted starting materials, and catalysts based on differential solubility in immiscible liquid phases. The use of water-soluble catalysts can simplify this process, allowing for their removal with a simple aqueous wash. organic-chemistry.org

Crystallization: An effective method for purifying solid compounds. A suitable solvent system is chosen in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Chromatography: High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. This is often the method of choice for obtaining highly pure compounds, especially when structural isomers are present.

Chemo- and Regioselective Considerations in the Multicomponent Synthetic Pathways to this compound

A multicomponent reaction (MCR) is a process where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. acs.orggoogle.com While a linear, stepwise synthesis is more common for a molecule like This compound , considering the principles of chemo- and regioselectivity that underpin MCRs is vital for designing an efficient synthesis. mdpi.comslideshare.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of other, different functional groups. In the synthesis of the target molecule, chemoselectivity is a key consideration. For example, if a precursor contained both a hydroxyl group and a primary amine, conditions would need to be chosen to selectively O-alkylate the hydroxyl group without affecting the amine, or vice-versa. The use of protecting groups is a classic strategy to ensure chemoselectivity. Alternatively, the inherent reactivity differences can be exploited, for instance, by choosing a soft electrophile to react with a soft nucleophile in the presence of a hard nucleophile.

Regioselectivity: This concerns the control of where a reaction occurs on a molecule that has multiple, similar reactive sites. A prime example is in the formation of the tetrahydrofuran ring. If an unsymmetrical diene or epoxy-alcohol is used, the cyclization could potentially lead to different regioisomers (e.g., a five-membered THF ring vs. a six-membered tetrahydropyran (B127337) ring, known as 5-exo vs. 6-endo cyclization). The choice of catalyst and reaction conditions is critical to direct the reaction to the desired regioisomeric product. organic-chemistry.org For instance, palladium-catalyzed oxidative cyclization of alkenols typically proceeds with 5-exo Markovnikov regioselectivity. nih.gov

Designing a convergent or multicomponent synthesis requires a deep understanding of these selectivity principles to orchestrate the complex bond-forming events in a controlled manner, avoiding the formation of a complex mixture of undesired isomers. researchgate.net

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound involves the formation of two key bonds: the ether linkage between the oxolane (tetrahydrofuran) moiety and the acetyl group, and the amide bond between the acetamide nitrogen and the phenyl group. While direct catalytic routes for the entire molecule are not extensively documented in publicly available literature, catalytic methods can be strategically applied to the formation of key intermediates or to the final amide coupling step. These approaches offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric methods.

The primary catalytic strategies can be categorized into two main pathways:

Catalytic Amidation: Formation of the N-phenylacetamide core by reacting a pre-synthesized ether-acid intermediate, 2-[(Oxolan-2-yl)methoxy]acetic acid, with aniline using a catalyst.

Catalytic Intermediate Synthesis: Utilization of catalysts to efficiently produce the key intermediates, namely Tetrahydrofurfuryl alcohol and 2-[(Oxolan-2-yl)methoxy]acetic acid.

Catalytic Amidation of 2-[(Oxolan-2-yl)methoxy]acetic acid

The direct amidation of a carboxylic acid with an amine is a thermodynamically challenging reaction that typically requires high temperatures to remove water, which can be detrimental to complex molecules. Catalytic methods have been developed to facilitate this transformation under milder conditions. Heterogeneous catalysts, in particular, are advantageous due to their ease of separation and potential for recyclability.

Research into the synthesis of N-phenylacetamides has identified several effective catalytic systems. Metal oxides and silica-based catalysts have shown significant promise for the direct amidation of carboxylic acids. mdpi.com For instance, thermally treated amorphous silica (B1680970) has been demonstrated as an effective, reusable heterogeneous catalyst for amidation reactions. mdpi.com These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The application of this to the synthesis of the target molecule would involve reacting 2-[(Oxolan-2-yl)methoxy]acetic acid with aniline over a solid acid catalyst bed in a flow system or under microwave irradiation to drive the reaction.

Interactive Table 1: Exemplary Heterogeneous Catalysts for Amide Synthesis

Catalyst SystemSubstratesConditionsConversion/YieldReference
Thermally Activated K60 SilicaPhenylacetic acid + AnilineFlow, 150°CConsistent conversion over 4h mdpi.com
γ-Al₂O₃Propanoic acid + AnilineBatch, 110°CModerate to Good mdpi.com
ZrO₂Propanoic acid + AnilineBatch, 110°CModerate to Good mdpi.com
Silica Gel (Microwave)Various aliphatic/aromatic acids + aminesMicrowaveGood to Excellent mdpi.com

This table presents examples of catalytic systems used for N-phenylacetamide synthesis, which are applicable to the synthesis of this compound from its corresponding acid and aniline.

Catalytic Synthesis of Key Intermediates

Tetrahydrofurfuryl alcohol (THFA): This key building block is derived from renewable resources. It is industrially produced via the catalytic hydrogenation of furfural (B47365), which is obtained from the acid-catalyzed dehydration of pentosans found in agricultural biomass like corncobs and sugarcane bagasse. google.comusda.gov The hydrogenation of furfural to THFA can be performed in one or two steps. Two-step processes first hydrogenate furfural to furfuryl alcohol, which is then further hydrogenated to THFA. Catalysts for this transformation are typically nickel-based, such as Raney nickel or supported nickel catalysts, sometimes modified with promoters like molybdenum to improve selectivity and activity under milder conditions (e.g., 2.0 MPa, 80°C). google.com

2-[(Oxolan-2-yl)methoxy]acetic acid: The synthesis of this crucial ether-acid intermediate can be approached via catalytic methods analogous to those used for similar structures like methoxyacetic acid.

Catalytic Oxidation: A potential route is the selective oxidation of 2-(tetrahydrofurfuryloxy)ethanol. This is analogous to the industrial synthesis of methoxyacetic acid from ethylene (B1197577) glycol monoethyl ether. Patents describe the use of platinum-based heterogeneous catalysts with oxygen as the oxidant, which can achieve high yields and operate in continuous processes. google.com Another patented method uses copper chloride as a catalyst for oxidation with nitric acid. google.com

Phase-Transfer Catalysis: The Williamson ether synthesis, reacting an alkali salt of Tetrahydrofurfuryl alcohol with sodium chloroacetate (B1199739), can be significantly enhanced by a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the alkoxide or chloroacetate ion across the phase boundary (solid-liquid or liquid-liquid), accelerating the reaction rate under milder conditions and improving yields.

Interactive Table 2: Catalytic Methods for Precursor Synthesis

ReactionPrecursorCatalystConditionsProduct Yield/SelectivityReference
HydrogenationFurfuralHeteropolyacid-modified Raney Ni2.0 MPa H₂, 80°C98.5% Selectivity google.com
HydrogenationFurfuralNi-based catalyst + alkaline additive0.5-10 MPa H₂, 80-180°CUp to 94% Yield google.com
Oxidation (Analogous)Ethylene glycol monoethyl etherCupric Chloride / Nitric Acid50-100°C95.3% Yield google.com
Oxidation (Analogous)2-Methyl cellosolvePlatinum-based heterogeneous catalyst / O₂20-100°CHigh Yield (50-90%) google.com

This table illustrates established catalytic methods for producing key precursors or analogous compounds, highlighting viable routes for the efficient synthesis of intermediates required for this compound.

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Elucidation of 2 Oxolan 2 Yl Methoxy N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide, both ¹H and ¹³C NMR would provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration values corresponding to the number of protons in each environment, and the coupling constants (J) revealing vicinal and geminal proton relationships. Due to the presence of a stereocenter at the C2 position of the oxolane ring, the protons of the methylene (B1212753) bridge and the oxolane ring may exhibit complex splitting patterns, potentially as diastereotopic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts being highly indicative of their functional group and hybridization state. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

As of the latest literature review, specific experimental NMR data for this compound has not been reported in publicly accessible databases.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on the chemical structure. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
NH (Amide)8.0 - 9.0Singlet (broad)1H
Aromatic-H (ortho)7.5 - 7.7Doublet2H
Aromatic-H (meta)7.2 - 7.4Triplet2H
Aromatic-H (para)7.0 - 7.2Triplet1H
O-CH₂ (acetamide)4.1 - 4.3Singlet2H
O-CH (oxolane C2)3.9 - 4.1Multiplet1H
O-CH₂ (oxolane C5)3.7 - 3.9Multiplet2H
CH₂ (oxolane C3, C4)1.8 - 2.1Multiplet4H
OCH₂ (bridge)3.5 - 3.7Multiplet2H

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on the chemical structure. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)168 - 172
Aromatic C (quaternary, C-N)137 - 140
Aromatic C (CH, para)128 - 130
Aromatic C (CH, meta)124 - 126
Aromatic C (CH, ortho)119 - 121
O-CH₂ (acetamide)68 - 72
O-CH (oxolane C2)77 - 80
O-CH₂ (oxolane C5)67 - 70
OCH₂ (bridge)72 - 75
CH₂ (oxolane C3, C4)25 - 30

Vibrational Spectroscopy (Infrared and Raman): Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The C-O-C stretching vibrations of the ether linkages and the oxolane ring, as well as the aromatic C-H and C=C stretching and bending vibrations, would also be prominent.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

No experimentally obtained IR or Raman spectra for this compound are currently available in the public domain.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: Based on typical functional group absorption regions.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amide)Stretch3300 - 3500IR, Raman
C-H (Aromatic)Stretch3000 - 3100IR, Raman
C-H (Aliphatic)Stretch2850 - 3000IR, Raman
C=O (Amide I)Stretch1650 - 1680IR, Raman
N-H Bend (Amide II)Bend1510 - 1570IR
C=C (Aromatic)Stretch1450 - 1600IR, Raman
C-O (Ether)Stretch1050 - 1150IR

High-Resolution Mass Spectrometry: Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Using a technique such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound could be determined. This would allow for the unambiguous confirmation of its molecular formula, C₁₃H₁₇NO₃.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include the cleavage of the amide bond, the ether linkages, and fragmentation of the oxolane ring.

Specific HRMS data for this compound is not available in published literature.

Table 4: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₇NO₃
Monoisotopic Mass235.12084 u
[M+H]⁺ (Calculated)236.12812 u
[M+Na]⁺ (Calculated)258.11001 u
Expected Major Fragments (MS/MS) m/z
[C₈H₉NO]⁺ (Phenylacetamide moiety)135.0684
[C₅H₉O₂]⁺ (Oxolan-2-yl-methoxy moiety)101.0603
[C₆H₅NH₂]⁺ (Aniline)93.0578

X-ray Crystallography: Elucidation of Solid-State Structure and Absolute Stereochemistry

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, torsional angles, and the three-dimensional packing of molecules in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray crystallography would not only confirm the connectivity but also elucidate the preferred conformation of the molecule in the solid state. Crucially, as the molecule possesses a stereocenter at the C2 position of the oxolane ring, X-ray diffraction of a single enantiomer or a diastereomer could be used to determine its absolute stereochemistry.

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources.

Chiral Chromatography and Polarimetry: Assessment of Enantiomeric and Diastereomeric Purity

Given the chiral nature of this compound due to the stereocenter in the oxolane ring, methods to separate and quantify the enantiomers are essential, particularly in a pharmaceutical or biological context.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) would be the method of choice for separating the (R)- and (S)-enantiomers. The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomeric peaks. This would allow for the determination of the enantiomeric excess (ee) of a given sample.

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer will rotate the light to an equal and opposite degree. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). While polarimetry can confirm the optical activity of a sample, it is most powerful when used in conjunction with chiral chromatography to assign the absolute configuration to a specific enantiomer.

No specific methods for the chiral separation or polarimetric data for the enantiomers of this compound have been reported.

Table 5: Analytical Parameters for Chiral Analysis of this compound (Note: These are parameters that would need to be determined experimentally.)

Parameter Description Status
Chiral Separation MethodHPLC or GC with a specific chiral stationary phase and mobile/stationary phase conditions.Data not publicly available
Retention Times (tR)Retention times for the (R)- and (S)-enantiomers.Data not publicly available
Specific Rotation [α]DThe measured optical rotation for each pure enantiomer under specified conditions.Data not publicly available
Enantiomeric Excess (ee)The percentage excess of one enantiomer over the other in a mixture.Data not publicly available

Theoretical and Computational Chemistry Investigations on 2 Oxolan 2 Yl Methoxy N Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's properties from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to yield detailed information about electron distribution, molecular orbitals, and energy.

Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Energetic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), the optimized molecular geometry of 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide can be determined. This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group and the puckering of the tetrahydrofuran (B95107) ring are key structural features that can be accurately described. rsc.org The energetic properties, such as the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), are also obtained. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Optimized Geometric Parameters for this compound (Theoretical)

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311++G(2d,2p))
Bond LengthC=O (amide)~1.23 Å
C-N (amide)~1.35 Å
N-H (amide)~1.01 Å
C-O (ether)~1.43 Å
C-C (phenyl)~1.39 Å
Bond AngleO=C-N (amide)~122°
C-N-H (amide)~120°
C-O-C (ether)~112°
Dihedral AngleC-C-N-C (amide torsion)~180° (trans)
O-C-C-O (oxolane)Variable (puckered)

Note: These values are illustrative and based on typical parameters for similar functional groups calculated at this level of theory.

Ab Initio Methods for High-Accuracy Prediction of Electronic and Spectroscopic Parameters

For even higher accuracy, particularly for electronic and spectroscopic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. dtic.milnih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. dtic.mil

These high-level calculations are particularly valuable for refining the prediction of properties such as electron binding energies and vibrational frequencies. nih.gov For this compound, ab initio calculations could yield highly accurate ionization potentials and electron affinities, providing a detailed picture of its electronic behavior. academie-sciences.fr

Molecular Dynamics Simulations: Exploration of Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and dynamic properties. researchgate.net

For this compound, with its multiple rotatable bonds, MD simulations are essential for understanding its flexibility. The simulations would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between these conformations. nih.gov This is particularly relevant for the orientation of the phenyl group relative to the acetamide (B32628) plane and the puckering dynamics of the oxolane ring. rsc.org

Prediction of Spectroscopic Parameters: Theoretical NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts: The magnetic shielding constants for each nucleus can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. researchgate.net These shielding constants can then be converted into NMR chemical shifts. For this compound, this would provide predicted ¹H and ¹³C NMR spectra. The chemical shift of the amide proton is particularly sensitive to its environment, including hydrogen bonding. acs.orgnih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Theoretical)

ProtonEnvironmentPredicted Chemical Shift (ppm)
N-HAmide8.0 - 9.5
C₆H₅Phenyl Ring7.0 - 7.6
O-CH₂-C=OMethylene (B1212753) adjacent to carbonyl4.0 - 4.5
O-CH₂-(oxolane)Methylene adjacent to ether O3.5 - 4.0
CH (oxolane)Methine in oxolane ring3.8 - 4.2
CH₂ (oxolane)Other methylenes in oxolane ring1.8 - 2.2

Note: These are representative chemical shift ranges based on analogous structures and are highly dependent on the solvent and specific conformation. spectrabase.comchemicalbook.com

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies through a second derivative of the energy provides a theoretical infrared (IR) spectrum. dtic.mil This allows for the assignment of vibrational modes to specific functional groups. For the target molecule, characteristic frequencies for the N-H stretch, C=O stretch of the amide, and the C-O stretches of the ether and oxolane ring would be predicted. academie-sciences.frrsc.org

In-Depth Analysis of Intramolecular Interactions, Torsional Barriers, and Hydrogen Bonding Networks

The structure and dynamics of this compound are governed by a network of intramolecular interactions.

Intramolecular Hydrogen Bonding: A key feature to investigate is the potential for intramolecular hydrogen bonding between the amide N-H donor and the ether oxygen of the methoxy (B1213986) group or the oxolane ring oxygen as acceptors. nih.govrsc.orgnih.gov The presence and strength of such a hydrogen bond would significantly influence the molecule's conformation and properties. nih.gov Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions.

Torsional Barriers: The rotation around single bonds, such as the C-N bond of the amide and the various C-C and C-O bonds in the linker and oxolane ring, is associated with specific energy barriers. msu.edu Calculating these torsional barriers provides insight into the flexibility of the molecule and the relative stability of different rotamers. nih.govresearchgate.netyoutube.com For example, the barrier to rotation around the phenyl-N bond will determine the relative orientation of the phenyl ring.

Computational Modeling of Potential Reaction Pathways and Transition State Structures

Computational methods can be used to explore the reactivity of this compound by modeling potential reaction pathways.

Amide Hydrolysis: A common reaction for amides is hydrolysis, which can be acid or base-catalyzed. nih.govmcmaster.ca Computational modeling can elucidate the mechanism of this reaction by identifying the transition state structures and calculating the activation energies. rsc.orgblogspot.comblogspot.com This would involve modeling the approach of a water molecule or hydroxide (B78521) ion to the amide carbonyl, leading to a tetrahedral intermediate. rsc.org

Ether Cleavage: The ether linkages in the molecule are susceptible to cleavage under strong acidic conditions. masterorganicchemistry.compearson.comlibretexts.orglibretexts.org Theoretical modeling can map out the reaction pathway, which typically involves protonation of the ether oxygen followed by nucleophilic attack. masterorganicchemistry.com The relative likelihood of cleavage at the methoxy versus the oxolane ether could also be assessed.

Chemical Reactivity and Transformation Mechanisms of 2 Oxolan 2 Yl Methoxy N Phenylacetamide

Reactivity Profiles of the Oxolane Ring System: Ring-Opening Reactions and Derivatization via Substitutions

The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is generally stable but can undergo specific reactions, primarily ring-opening and substitution.

Ring-Opening Reactions: The cleavage of the THF ring in 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide is typically promoted by strong acids or Lewis acids. rsc.orgnih.gov The reaction is initiated by the protonation or coordination of a Lewis acid to the ring's oxygen atom, which activates the C-O bonds towards nucleophilic attack. For instance, reaction with an N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) in the presence of aryloxides has been shown to result in THF ring-opening and insertion between the electrophile and the nucleophile. rsc.org Similarly, aluminum-based frustrated Lewis pairs (FLPs) can facilitate the ring-opening of THF, a process that is energetically favorable. nih.gov The presence of the substituent at the C2 position can influence the regioselectivity of the nucleophilic attack.

Table 1: Conditions for Oxolane (THF) Ring-Opening Reactions

Reagent/Catalyst System Reaction Type Outcome Reference
Strong Acids (e.g., HBr, HI) Acid-Catalyzed Cleavage Formation of a dihalide or haloalcohol wikipedia.org
Lewis Acids (e.g., AlCl₃, BF₃) Lewis Acid-Promoted Cleavage Ring cleavage and potential polymerization nih.govfigshare.com
N-heterocyclic carbene–boryl triflate Nucleophilic Ring-Opening Incorporation of THF into a larger molecule rsc.org
Copper-catalyzed systems Cyclopropanol Ring-Opening Cyclization to form substituted THFs rsc.org

Derivatization via Substitutions: Modern synthetic methods allow for the functionalization of the oxolane ring without cleavage. C-H activation is a powerful strategy for creating new C-C or C-heteroatom bonds. wikipedia.org For example, zinc-mediated C-H activation of THF under mild conditions enables its regioselective addition to aryl-propiolates. rsc.org Such strategies could potentially be applied to modify the oxolane moiety in this compound at positions other than C2, introducing further molecular complexity.

Transformations Involving the Methoxy (B1213986) Ether Linkage

The ether linkage in this compound is an acetal-like ether, given its position adjacent to the oxolane ring oxygen. This structural feature makes it susceptible to cleavage under conditions different from those required for simple dialkyl ethers.

Cleavage is most readily achieved under acidic or Lewis acidic conditions. researchgate.netnih.gov The reaction mechanism involves protonation or coordination of the Lewis acid to one of the ether oxygens, followed by C-O bond scission. The use of Lewis acids like tin(IV) chloride (SnCl₄) has been shown to be effective for cleaving benzyl (B1604629) ethers, and similar reactivity could be expected here. researchgate.net Furthermore, combinations of Lewis acids such as BF₃:OEt₂ or FeCl₃ with a scavenger like mercaptoacetic acid can efficiently deprotect p-methoxybenzyl ethers, a transformation analogous to the cleavage of the ether in the title compound. acs.org The choice of Lewis acid can offer selectivity; for instance, some Lewis acids can accelerate aryl ether bond cleavage by several orders of magnitude when coordinated with a nickel catalyst. nih.gov

Table 2: Selected Reagents for Ether Linkage Cleavage

Reagent Conditions Comments Reference
BBr₃ Anhydrous, low temperature Strong Lewis acid, effective for aryl methyl ethers researchgate.net
TMSI (Iodotrimethylsilane) Anhydrous, often neutral Mild cleavage, generates silyl (B83357) ethers acs.org
SnCl₄ Anhydrous Selective for benzyl ethers over some other groups researchgate.net
FeCl₃ / Mercaptoacetic Acid Catalytic Lewis acid High-yielding removal of p-methoxybenzyl ethers acs.org
AlMe₃ / Ni Catalyst Mild conditions Significant rate enhancement for aryl ether cleavage nih.gov

Amide Bond Reactivity: Studies on Hydrolysis, Transamidation, and Other Functionalizations

The amide bond is known for its stability, a consequence of resonance delocalization of the nitrogen lone pair into the carbonyl group. masterorganicchemistry.com However, it can be cleaved or transformed under specific conditions.

Hydrolysis: The amide linkage in this compound can be hydrolyzed under either acidic or basic conditions, typically requiring heat. chemguide.co.ukbyjus.com

Acidic Hydrolysis: Heating with a dilute aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comresearchgate.net This process yields phenylammonium salt and 2-[(oxolan-2-yl)methoxy]acetic acid. chemguide.co.uk

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.compublish.csiro.au This reaction produces aniline (B41778) (phenylamine) and the corresponding carboxylate salt, in this case, sodium 2-[(oxolan-2-yl)methoxy]acetate. chemguide.co.uk

Table 3: Comparison of Amide Hydrolysis Conditions

Condition Reagents Products Mechanism Reference
Acidic Dilute HCl or H₂SO₄, Heat Phenylammonium chloride, 2-[(Oxolan-2-yl)methoxy]acetic acid masterorganicchemistry.comresearchgate.net
Basic Aqueous NaOH or KOH, Heat Aniline, Sodium 2-[(Oxolan-2-yl)methoxy]acetate byjus.compublish.csiro.au

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. Transamidation of secondary amides is challenging due to the stability of the amide bond but can be achieved using various catalytic systems. nih.gov Metal catalysts, such as those based on aluminum, can facilitate the exchange under moderate conditions. acs.org The mechanism often involves coordination of the catalyst to the amide, activating it for nucleophilic attack by the incoming amine. nih.govacs.org Metal-free methods have also been developed, which typically rely on N-activation of the amide to weaken the resonance stabilization, followed by nucleophilic addition. lookchem.com

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The reactivity of the phenyl ring is significantly influenced by the N-acetyl substituent (-NHCOCH₃).

Electrophilic Aromatic Substitution (EAS): The acetamido group is a moderately activating, ortho-, para-directing group for EAS. uci.eduwvu.edu The lone pair on the nitrogen atom can donate electron density into the ring via resonance, stabilizing the positively charged intermediate (sigma complex) formed during the attack of an electrophile. youtube.com This makes the ring more nucleophilic than benzene (B151609) itself. Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (or in acetic acid) would yield ortho- and para-bromo or chloro derivatives.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group at the ortho and para positions.

Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the N-acetyl group can sometimes coordinate with the Lewis acid catalyst.

Due to the steric bulk of the 2-[(oxolan-2-yl)methoxy]acetyl side chain, substitution at the para position is generally favored over the ortho positions. libretexts.org

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s) Directing Influence Reference
Bromination Br₂, FeBr₃ 4-Bromo-N-phenylacetamide derivative uci.edu
Nitration HNO₃, H₂SO₄ 4-Nitro-N-phenylacetamide derivative wvu.eduyoutube.com
Sulfonation Fuming H₂SO₄ 4-Sulfonic acid-N-phenylacetamide derivative libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): The phenyl ring in this compound is electron-rich due to the activating acetamido group and is therefore generally unreactive towards nucleophiles. total-synthesis.comresearchgate.net SNA_r reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a leaving group (like a halide) to proceed via the addition-elimination (Meisenheimer complex) mechanism. nih.govlibretexts.orglibretexts.org Without such activating groups, the molecule would be inert to typical SNA_r conditions.

Stereochemical Stability and Investigation of Potential Epimerization Pathways of the Oxolane Moiety

The C2 carbon of the oxolane ring in this compound is a stereocenter. The stability of this chiral center is crucial for applications where specific stereoisomers are required. The trans relative stereochemistry in some 2,5-disubstituted tetrahydrofurans has been found to be important for biological activity. nih.gov

Potential epimerization, the inversion of stereochemistry at the C2 center, could occur under certain reaction conditions. A plausible pathway for epimerization involves a ring-opening and re-closure mechanism. Under strongly acidic conditions, protonation of the ring oxygen could lead to cleavage of the C2-O bond, forming a transient carbocation or an oxonium ion intermediate. This intermediate would be planar at the C2 position, and subsequent ring-closure via intramolecular attack by the hydroxyl group at the other end of the chain could occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity. The development of stereoselective syntheses for highly substituted tetrahydrofurans often relies on carefully controlled reaction conditions to avoid such epimerization pathways. nih.govuni-saarland.de

Design and Synthesis of Structural Analogs and Derivatives of 2 Oxolan 2 Yl Methoxy N Phenylacetamide

Systematic Modification of the Oxolane Ring: Variations in Ring Size, Substituent Patterns, and Heteroatom Incorporation

The oxolane (tetrahydrofuran) ring is a common motif in biologically active compounds and serves as a key structural element. Its modification is a primary strategy for developing analogs.

Ring Size Variation: Altering the size of the saturated heterocyclic ether ring can significantly impact the compound's conformational flexibility and polarity. Synthetic targets include analogs featuring smaller four-membered oxetane (B1205548) rings or larger six-membered oxane rings. The introduction of an oxetane, for instance, can increase polarity and aqueous solubility while reducing lipophilicity. nih.gov In drug discovery, replacing a gem-dimethyl group with an oxetane ring has been a successful strategy to improve metabolic stability. The synthesis of these analogs typically involves Williamson ether synthesis, reacting a haloacetylated aniline (B41778) with the corresponding heterocyclic alcohol, such as oxetan-2-ylmethanol (B110775) or oxan-2-ylmethanol.

Substituent Patterns: Introducing substituents onto the oxolane ring provides a method for fine-tuning steric and electronic properties. Stereoselective syntheses are crucial for creating specific substitution patterns, as the ring can contain multiple chiral centers. nih.gov Methods for synthesizing substituted tetrahydrofurans include oxidative cyclization of dienes, rearrangements of dioxolanes, and intramolecular O-alkylation of enolates. nih.gov For example, a 3-acyl tetrahydrofuran (B95107) derivative can be accessed through specific cyclization reactions. nih.gov

Heteroatom Incorporation: Replacing the oxygen atom of the oxolane ring with other heteroatoms, such as sulfur (to form a thiane (B73995) ring) or nitrogen (to form a pyrrolidine (B122466) ring), creates significant changes in the molecule's hydrogen bonding capacity, polarity, and metabolic profile. The synthesis of a thiolane (tetrahydrothiophene) analog would involve reacting a halo-derivative of the N-phenylacetamide side chain with 2-(mercaptomethyl)thiolane.

Table 1: Examples of Oxolane Ring Modifications

Modification Type Example Structure Rationale for Synthesis
Ring Size (Smaller) 2-(Oxetan-2-ylmethoxy)-N-phenylacetamide To increase polarity and aqueous solubility; act as a carbonyl isostere. nih.gov
Ring Size (Larger) 2-(Oxan-2-ylmethoxy)-N-phenylacetamide To alter conformational flexibility and receptor interaction.
Substitution 2-[(5-Methyloxolan-2-yl)methoxy]-N-phenylacetamide To introduce a new stereocenter and explore steric effects.
Heteroatom (Sulfur) 2-[(Thiolan-2-yl)methylthio]-N-phenylacetamide To modify polarity, hydrogen bonding, and metabolic stability.

Diversification at the Methoxy (B1213986) Linkage: Homologation, Chain Branching, and Heteroatom Analogues

Homologation and Chain Branching: Extending the linker by one or more methylene (B1212753) units (homologation) to produce compounds like 3-[(Oxolan-2-yl)methoxy]-N-phenylpropanamide can alter the spatial relationship between the heterocyclic and aromatic rings. Introducing branches, such as a methyl group on the acetyl alpha-carbon, would create a new chiral center and restrict bond rotation, potentially locking the molecule into a more favorable conformation for biological interactions.

Heteroatom Analogues: The ether oxygen can be replaced with sulfur to form a thioether or with nitrogen to form an amine, profoundly affecting the linker's properties. The synthesis of thioether analogs, such as 2-{[ (Oxolan-2-yl)methyl]thio}-N-phenylacetamide, can be achieved by reacting 2-(chloromethyl)oxolane with N-phenyl-2-mercaptoacetamide. These "thioether lipids" are a known class of compounds with distinct physicochemical properties compared to their ether lipid counterparts. nih.gov Similarly, nitrogen-containing linkers introduce opportunities for further derivatization at the nitrogen atom.

Table 2: Examples of Linkage Diversification

Modification Type Example Structure Synthetic Precursor
Homologation 3-[(Oxolan-2-yl)methoxy]-N-phenylpropanamide 3-chloropropanoyl chloride
Chain Branching 2-Methyl-2-[(oxolan-2-yl)methoxy]-N-phenylacetamide 2-bromo-2-methylpropanoyl bromide
Thioether Analogue 2-{[ (Oxolan-2-yl)methyl]thio}-N-phenylacetamide N-phenyl-2-mercaptoacetamide

Structural Elaboration of the N-Phenylacetamide Moiety: Phenyl Ring Substitutions, N-Alkylation, and Amide Isosteres

The N-phenylacetamide portion of the molecule is a common target for modification, leveraging well-established synthetic methodologies.

Phenyl Ring Substitutions: The aromatic ring can be substituted with a wide variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro) at the ortho, meta, or para positions. This is a standard approach in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. nih.govptfarm.pl For instance, the synthesis of N-(4-chlorophenyl)-2-[(oxolan-2-yl)methoxy]acetamide would start from 4-chloroaniline, which is first reacted with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide, followed by a Williamson ether synthesis with tetrahydrofurfuryl alcohol. nih.gov Research on other N-phenylacetamide series has shown that substitutions on the phenyl ring significantly influence biological activity. mdpi.comnih.gov

N-Alkylation: Replacing the amide proton with an alkyl group, such as a methyl or ethyl group, eliminates a hydrogen bond donor site and can influence the molecule's conformation and membrane permeability. This modification is typically achieved by deprotonating the parent amide with a strong base followed by reaction with an alkyl halide.

Table 3: Examples of N-Phenylacetamide Modifications

Modification Type Substituent/Isostere Position Rationale
Phenyl Ring Substitution -Cl para Modulate electronic properties and lipophilicity. nih.gov
Phenyl Ring Substitution -OCH₃ ortho Introduce hydrogen bond acceptor, alter conformation.
Phenyl Ring Substitution -CF₃ meta Increase metabolic stability and binding interactions.
N-Alkylation -CH₃ N/A Remove H-bond donor, increase lipophilicity.
Amide Isostere Sulfonamide (-SO₂NH-) N/A Improve metabolic stability, alter geometry.

Targeted Synthesis of Specific Stereoisomers and Diastereomers of Related Structural Frameworks

The parent compound contains a stereocenter at the 2-position of the oxolane ring. The synthesis of enantiomerically pure (R)- and (S)-isomers is critical, as different stereoisomers often exhibit distinct biological activities. Enantioselective synthesis can be achieved by using chiral starting materials, such as (R)- or (S)-tetrahydrofurfuryl alcohol, or through asymmetric synthesis methods. chemistryviews.org The stereoselective synthesis of substituted tetrahydrofurans is an active area of research, with methods including asymmetric Henry reactions followed by iodocyclization to produce highly functionalized and enantiomerically enriched tetrahydrofuran derivatives. chemistryviews.org The development of chemo-enzymatic approaches, such as using Baeyer-Villiger monooxygenases, has also provided efficient routes to chiral tetrahydrofuran-based structures. researchgate.net

Exploration of Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the structure-activity relationships of this scaffold, parallel synthesis and combinatorial chemistry techniques can be employed to generate large libraries of analogs. acs.org These approaches are well-suited for modifying the N-phenylacetamide moiety. A common strategy involves synthesizing a common intermediate, such as 2-[(oxolan-2-yl)methoxy]acetic acid, and then reacting it with a diverse collection of anilines in a parallel fashion using automated synthesizers. nih.gov

Another approach is solid-phase synthesis, where one of the building blocks is attached to a resin. For example, an aniline derivative could be bound to a resin, reacted with chloroacetyl chloride, and then with tetrahydrofurfuryl alcohol before being cleaved from the support. acs.org Virtual combinatorial libraries, where reversible reactions are used to generate a dynamic mixture of compounds in the presence of a target, represent a more advanced screening method. nih.gov These high-throughput methods accelerate the discovery process by rapidly generating extensive chemical diversity for screening. chemrxiv.orggoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.